molecular formula C24H22BrN3O3 B11568473 N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11568473
M. Wt: 480.4 g/mol
InChI Key: LUSMCHMIDVFBGE-JFLMPSFJSA-N
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Description

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring, a hydrazinecarbonyl group, and a diphenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves a multi-step process. One common method starts with the bromination of 2-methoxybenzaldehyde to obtain 5-bromo-2-methoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with hydrazinecarboxamide to form the corresponding hydrazone. The final step involves the acylation of the hydrazone with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its hydrazone moiety may interact with metal ions, affecting enzymatic processes. Additionally, the brominated aromatic ring can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
  • N-({N’-[(E)-(5-Bromo-2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Uniqueness

N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated aromatic ring and the hydrazinecarbonyl group allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22BrN3O3

Molecular Weight

480.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H22BrN3O3/c1-31-21-13-12-20(25)14-19(21)15-27-28-22(29)16-26-24(30)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,16H2,1H3,(H,26,30)(H,28,29)/b27-15+

InChI Key

LUSMCHMIDVFBGE-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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